molecular formula C13H17NO4 B3043432 (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate CAS No. 864962-08-3

(1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate

Cat. No.: B3043432
CAS No.: 864962-08-3
M. Wt: 251.28 g/mol
InChI Key: XPWWZHCMHDLUGB-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate is an organic compound with the molecular formula C13H17NO4. It is a derivative of methanamine, where the amine group is attached to a tetrahydronaphthalene ring system. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate typically involves the following steps:

    Formation of (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine: This can be achieved by the reduction of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)nitroethane using hydrogen gas in the presence of a palladium catalyst.

    Formation of the Oxalate Salt: The resulting (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The tetrahydronaphthalene ring system provides a hydrophobic environment, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine
  • 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethanamine
  • 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanamine

Uniqueness

(1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate is unique due to its oxalate salt form, which can influence its solubility, stability, and reactivity. The presence of the oxalate group can also affect the compound’s interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

oxalic acid;1,2,3,4-tetrahydronaphthalen-1-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.C2H2O4/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;3-1(4)2(5)6/h1-2,4,7,10H,3,5-6,8,12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWWZHCMHDLUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1,2,3,4-Tetrahydronaphthalen-1-YL)methanamine oxalate
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